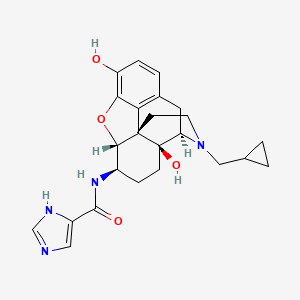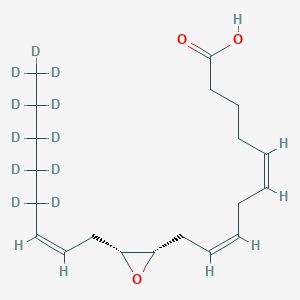
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 is a deuterated form of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid, which is an epoxy fatty acid derived from arachidonic acid. This compound is part of the epoxygenase pathway of arachidonic acid metabolism and plays a significant role in various biological processes, including inflammation and vascular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 typically involves the epoxidation of arachidonic acid-D11. The process can be carried out using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale epoxidation of deuterated arachidonic acid using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and verification of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxyeicosatrienoic acids (DHETs).
Hydrolysis: It can be hydrolyzed by epoxide hydrolases to form vicinal diols.
Reduction: The epoxide ring can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis using epoxide hydrolases.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
Applications De Recherche Scientifique
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of epoxy fatty acids.
Biology: Studied for its role in cellular signaling pathways, particularly in inflammation and vascular biology.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of analytical methods for the detection and quantification of lipid metabolites
Mécanisme D'action
The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:
Epoxide Hydrolases: The compound is hydrolyzed by epoxide hydrolases to form diols, which have distinct biological activities.
Nitric Oxide Synthase (NOS): It has been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, enhancing nitric oxide production and promoting vascular relaxation.
Inflammatory Pathways: The compound modulates inflammatory responses by interacting with various signaling molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic Acid-D11: A precursor of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11, involved in the same metabolic pathways.
Dihydroxyeicosatrienoic Acids (DHETs): Metabolites formed from the oxidation of epoxy fatty acids, with similar biological activities.
Linoleic Acid-D11: Another deuterated fatty acid used as a standard in lipidomics.
Uniqueness
This compound is unique due to its specific epoxide structure, which imparts distinct biological activities compared to other fatty acids. Its deuterated form allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
DXOYQVHGIODESM-RTPNYERZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


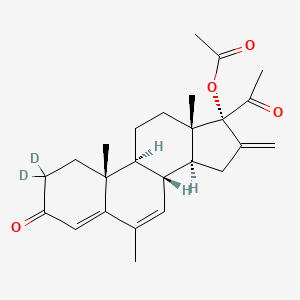


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
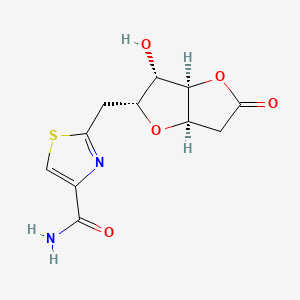

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
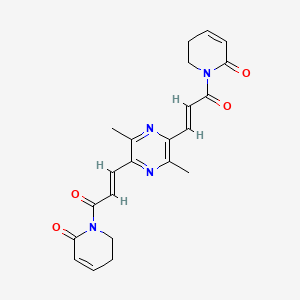

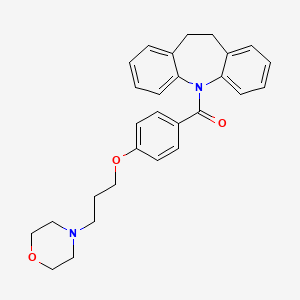
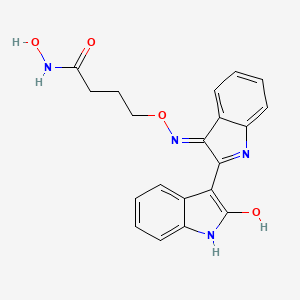
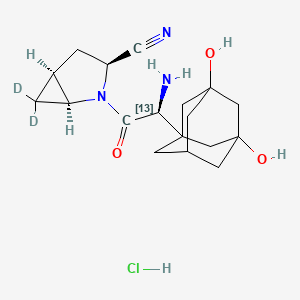
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
